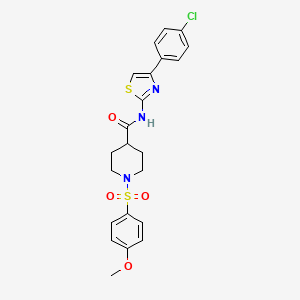

N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-30-18-6-8-19(9-7-18)32(28,29)26-12-10-16(11-13-26)21(27)25-22-24-20(14-31-22)15-2-4-17(23)5-3-15/h2-9,14,16H,10-13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCKUXPSLKVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperidine and sulfonyl groups. The following reaction scheme outlines the general approach:

- Formation of Thiazole Ring : The thiazole moiety is synthesized using appropriate thioketones and amines.

- Piperidine Derivatization : The thiazole compound is then reacted with piperidine derivatives to introduce the piperidine ring.

- Sulfonamide Linkage : Finally, the methoxyphenyl sulfonamide group is added to form the final product.

2.1 Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, this compound has been shown to inhibit the expression of inflammatory markers such as ICAM-1 in A549 cells, which are lung epithelial cells used in inflammation studies . The compound's ability to reduce THP-1 cell adherence to LPS-stimulated A549 cells further supports its potential as an anti-inflammatory agent.

2.2 Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, a structure-activity relationship analysis revealed that modifications on the phenyl rings significantly influence its potency against cancer cells . The presence of electron-withdrawing groups like chlorine enhances its activity by stabilizing the molecular structure.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.98 | A431 |

| Reference Drug (Doxorubicin) | 0.75 | A431 |

2.3 Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances interaction with biological targets, increasing potency.

- Methoxy Group : The methoxy substitution on the phenyl ring contributes to lipophilicity, improving membrane penetration and bioavailability.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on mice models demonstrated that administration of this compound significantly reduced lung inflammation markers compared to control groups treated with saline.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that this compound exhibited selective cytotoxicity towards A431 cells while sparing normal fibroblast cells, indicating a favorable therapeutic index.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole moiety, which is known for its biological activity. Its structure can be represented as follows:

- Molecular Formula : C18H16ClN3O3S

- Molecular Weight : 357.9 g/mol

- IUPAC Name : 4-(4-chlorophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-thiazol-2-amine

Anticonvulsant Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticonvulsant properties. For instance, a study highlighted the effectiveness of thiazole-integrated compounds in eliminating tonic extensor phases in animal models, demonstrating a potential for treating epilepsy . The structure-activity relationship (SAR) analysis suggests that the methoxy phenyl group enhances anticonvulsant efficacy.

Antitumor Activity

The compound has been investigated for its anticancer properties. A series of thiazole derivatives were synthesized and evaluated against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). Notably, one derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil . The presence of electron-withdrawing groups, such as chlorine, was identified as crucial for enhancing antiproliferative activity.

Ion Channel Modulation

In pharmacological studies, this compound has been found to selectively activate KCNQ1 channels, which are critical in cardiac action potentials. The activation was characterized by an EC50 of 260 nM, indicating its potential use in treating cardiac arrhythmias . This specificity against other KCNQ channels suggests a targeted therapeutic approach.

Case Study 1: Thiazole Derivatives in Epilepsy Treatment

A recent study synthesized several thiazole derivatives and tested their anticonvulsant activities using the pentylenetetrazole (PTZ) model. Among them, one compound showed promising results with a median effective dose (ED50) of 18.4 mg/kg and a protection index (PI) of 9.2, indicating its potential for further development as an anticonvulsant drug .

Case Study 2: Anticancer Screening of Thiazole Hybrids

In another investigation, thiazole-pyridine hybrids were synthesized and screened against multiple cancer cell lines. One hybrid demonstrated significant growth inhibition with an IC50 of 2.01 µM in HT29 colon cancer cells. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂-) and aromatic systems in this compound are susceptible to oxidation. Key findings include:

-

Sulfonyl group oxidation : Under strong oxidizing conditions (e.g., H₂O₂, m-CPBA), the sulfonamide moiety can form sulfonic acid derivatives or sulfoxides, depending on reaction stoichiometry .

-

Thiazole ring oxidation : The electron-rich thiazole ring undergoes oxidation at the sulfur atom, leading to sulfoxide or sulfone formation .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Sulfonamide oxidation | H₂O₂, acidic conditions | Sulfonic acid derivatives |

| Thiazole ring oxidation | m-CPBA, CH₂Cl₂, 0°C | Thiazole sulfoxide or sulfone |

Nucleophilic Substitution Reactions

The piperidine ring and aromatic chlorophenyl group participate in substitution reactions:

-

Piperidine ring substitution : The carboxamide group at position 4 of the piperidine ring reacts with nucleophiles (e.g., amines, alcohols) under basic conditions (e.g., NaH, DMF), forming amide or ester derivatives .

-

Chlorophenyl substitution : The para-chloro substituent on the phenyl ring undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., -NH₂, -OCH₃) in polar aprotic solvents (e.g., DMSO) .

Example :

Reaction with hydrazine hydrate replaces the piperidine-4-carboxamide with a hydrazide group, enhancing water solubility for biological testing.

Hydrolysis Reactions

The carboxamide and sulfonamide groups are hydrolyzed under acidic or basic conditions:

-

Carboxamide hydrolysis : Heating with HCl (6M) or NaOH (2M) cleaves the amide bond, yielding piperidine-4-carboxylic acid and the corresponding thiazol-2-amine.

-

Sulfonamide hydrolysis : Prolonged treatment with concentrated H₂SO₄ converts the sulfonamide to a sulfonic acid .

| Functional Group | Conditions | Products |

|---|---|---|

| Carboxamide | 6M HCl, reflux, 12h | Piperidine-4-carboxylic acid |

| Sulfonamide | H₂SO₄ (conc.), 100°C, 6h | 4-Methoxyphenylsulfonic acid |

Reduction Reactions

Selective reduction of the thiazole ring is achievable:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the thiazole’s C=N bond, yielding a thiazolidine derivative .

-

Sulfonamide reduction : LiAlH₄ reduces the sulfonamide to a sulfinylamine intermediate, though this is less common due to steric hindrance.

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura reaction : Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ replaces the chlorine atom with an aryl group .

Mechanistic Insight :

The reaction proceeds via oxidative addition of the C-Cl bond to palladium, transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

Stability Under Physiological Conditions

Comparison with Similar Compounds

Core Structure Variations

- Piperidine vs. Piperazine Analogs: Compounds in (e.g., 13–18) feature piperazine-linked acetamide structures, whereas the target compound uses a piperidine-carboxamide scaffold.

Sulfonyl Group Substitutions :

- The 4-methoxyphenylsulfonyl group in the target contrasts with tosyl (methyl-substituted) groups in ML277 ( ), which may reduce metabolic stability due to the methoxy group’s resistance to oxidative degradation .

- Halogenated analogs (e.g., 4–21 in with dibromophenylsulfonyl) exhibit higher molecular weights and lipophilicity, which could impede solubility compared to the target’s methoxy substituent .

Substituent Effects on Physicochemical Properties

*Estimated based on structural formula. †Inferred from similar syntheses in .

- Electron-Donating vs. Withdrawing Groups :

The 4-methoxyphenylsulfonyl group in the target compound enhances solubility through polar interactions, whereas halogenated analogs (e.g., 4–21 , 4–26 ) prioritize lipophilicity, likely favoring membrane penetration but risking poor aqueous solubility .

Q & A

Q. Q1. What synthetic methodologies are reported for preparing N-(4-(4-chlorophenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide and its analogs?

Answer: Synthesis typically involves coupling a thiazol-2-amine derivative with a sulfonyl-piperidine intermediate. For example, in structurally related compounds, coupling reagents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (HATU) are used in DMF to form amide bonds, yielding products with moderate to good yields (47–72%) . Key steps include:

Q. Q2. How is the purity and structural integrity of this compound validated in academic studies?

Answer:

- Analytical Techniques :

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with sulfonyl and carboxamide groups showing distinct deshielded peaks .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

- HPLC : Purity >95% is typical for biological assays.

Advanced Research Questions

Q. Q3. What strategies are employed to optimize reaction yields for analogs with bulky substituents?

Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., sulfonamide hydrolysis) .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation steps .

- Statistical Design of Experiments (DoE) : For multi-variable optimization (e.g., reagent ratios, reaction time) .

Q. Q4. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) influence biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability and target binding via hydrophobic interactions. For example, 4-chlorophenyl analogs show improved potency in enzyme inhibition assays compared to methoxy derivatives .

- Sulfonyl Group : The 4-methoxyphenylsulfonyl moiety increases solubility while maintaining π-π stacking with aromatic residues in target proteins .

- Thiazole Ring : Acts as a bioisostere for pyridine, improving bioavailability .

Q. Q5. What computational tools are used to predict electronic properties and binding modes of this compound?

Answer:

- Multiwfn Software : Analyzes electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (e.g., binding free energy via MM-PBSA).

- Docking Studies (AutoDock Vina) : Predict interactions with targets like kinases or GPCRs, guided by crystallographic data from analogs .

Q. Q6. How are contradictions in biological data (e.g., IC50_{50}50 variability across studies) resolved?

Answer:

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).

- Structural Validation : Ensure compound integrity via X-ray crystallography (e.g., disorder in dihedral angles of thiazole rings can alter activity) .

- Meta-Analysis : Use statistical tools (e.g., Prism) to normalize data across studies and identify outliers .

Q. Q7. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

- Purification : Flash chromatography replaces preparative HPLC for cost-effective scale-up.

- Byproduct Management : Optimize stoichiometry to suppress dimerization (e.g., excess sulfonyl chloride prevents unreacted piperidine intermediates) .

- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times for key steps like diazomethane synthesis .

Q. Q8. How is the compound’s stability assessed under physiological conditions?

Answer:

Q. Q9. What in silico approaches guide the design of derivatives with reduced cytotoxicity?

Answer:

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with toxicity data.

- Off-Target Prediction : SwissTargetPrediction identifies potential interactions with hERG or CYP450 enzymes .

- ADMET Prediction : Tools like ADMETlab2.0 prioritize derivatives with favorable pharmacokinetic profiles .

Q. Q10. How are crystallographic data leveraged to refine synthetic routes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.